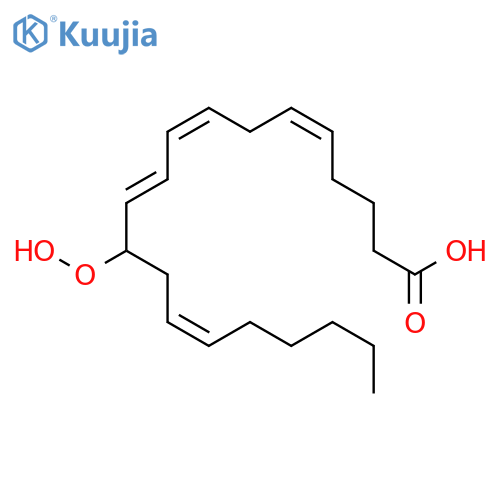Cas no 71030-35-8 ((+/-)12-hpete)

(+/-)12-hpete structure
商品名:(+/-)12-hpete
CAS番号:71030-35-8
MF:C20H32O4
メガワット:336.465686798096
CID:976012
(+/-)12-hpete 化学的及び物理的性質
名前と識別子
-
- (+/-)12-hpete
- (±)12-HpETE
-
- インチ: InChI=1S/C20H32O4/c1-2-3-4-5-10-13-16-19(24-23)17-14-11-8-6-7-9-12-15-18-20(21)22/h7-11,13-14,17,19,23H,2-6,12,15-16,18H2,1H3,(H,21,22)/b9-7-,11-8-,13-10-,17-14+
- InChIKey: ZIOZYRSDNLNNNJ-VXBMJZGYSA-N
- ほほえんだ: CCCCC/C=C\CC(/C=C/C=C\C/C=C\CCCC(=O)O)OO
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 24
- 回転可能化学結合数: 15
(+/-)12-hpete 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | B529755-25μg |
(+/-)12-HpETE |
71030-35-8 | 25μg |
$ 69.00 | 2023-04-18 | ||
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci66472-100ug |
(±)12-HpETE |
71030-35-8 | 98% | 100ug |
¥2694.00 | 2023-09-08 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-204983-25 µg |
(±)12-HpETE, |
71030-35-8 | >96% | 25µg |
¥436.00 | 2023-07-10 | |
| TRC | B529755-50μg |
(+/-)12-HpETE |
71030-35-8 | 50μg |
$ 98.00 | 2023-04-18 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-204983A-50 µg |
(±)12-HpETE, |
71030-35-8 | >96% | 50µg |
¥827.00 | 2023-07-10 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-204983-25µg |
(±)12-HpETE, |
71030-35-8 | >96% | 25µg |
¥436.00 | 2023-09-05 | |
| Larodan | 12-2048-39-100g |
12-hydroperoxy-5(Z),8(Z),10(E),14(Z)-eicosatetraenoic acid |
71030-35-8 | >96% | 100g |
€168.00 | 2025-03-07 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci66472-50ug |
(±)12-HpETE |
71030-35-8 | 98% | 50ug |
¥1481.00 | 2023-09-08 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-204983A-50µg |
(±)12-HpETE, |
71030-35-8 | >96% | 50µg |
¥827.00 | 2023-09-05 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci66472-25ug |
(±)12-HpETE |
71030-35-8 | 98% | 25ug |
¥831.00 | 2023-09-08 |
(+/-)12-hpete 関連文献
-
James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097
-
Zeev Aizenshtat,Sharon Ruthstein Phys. Chem. Chem. Phys., 2012,14, 13046-13052
-
Jun Wang,Michael G. Gardiner,Evan J. Peacock,Brian W. Skelton,Allan H. White Dalton Trans., 2003, 161-162
-
Ayrat M. Dimiev,Ayrat Gizzatov Chem. Commun., 2013,49, 2613-2615
71030-35-8 ((+/-)12-hpete) 関連製品
- 1226861-99-9(1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride)
- 2016446-36-7(2-methyl-2-(thiophen-2-yl)methylbutanal)
- 2007275-34-3(5-Pyrimidinecarboxylic acid, 4-ethyl-2-(3-thietanyl)-)
- 4394-04-1(2-(2,6-dimethylphenyl)aminopyridine-3-carboxylic acid)
- 2228780-16-1(2-(3-ethoxy-2-methoxyphenyl)prop-2-enoic acid)
- 2060020-45-1(5-amino-6-methyl-3-(trifluoromethyl)heptanoic acid)
- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)
- 1711568-86-3(ethyl 8-ethyl-2-azaspiro4.5decane-4-carboxylate)
- 2137682-01-8(3-Piperidinamine, N,N-dimethyl-1-(3-methyl-3-azetidinyl)-)
- 72613-92-4(Ethyl 2-hydrazinylbutanoate hydrochloride)
推奨される供給者
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
